molecular formula C10H20O2 B13290574 2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol

2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol

Cat. No.: B13290574
M. Wt: 172.26 g/mol
InChI Key: VMLFKOUDNYIVJD-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with ethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol typically involves the reaction of cyclopentanone with ethoxymethyl magnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Step 1: Reaction of cyclopentanone with ethoxymethyl magnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with lithium aluminum hydride in anhydrous ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Ethoxymethyl)-1,2-dimethylcyclopentanone.

    Reduction: Formation of 2-(Ethoxymethyl)-1,2-dimethylcyclopentane.

    Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol
  • 2-(Propoxymethyl)-1,2-dimethylcyclopentan-1-ol
  • 2-(Butoxymethyl)-1,2-dimethylcyclopentan-1-ol

Uniqueness

2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(ethoxymethyl)-1,2-dimethylcyclopentan-1-ol

InChI

InChI=1S/C10H20O2/c1-4-12-8-9(2)6-5-7-10(9,3)11/h11H,4-8H2,1-3H3

InChI Key

VMLFKOUDNYIVJD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCC1(C)O)C

Origin of Product

United States

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